N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c1-15-25-20(14-29-15)16-7-6-8-17(13-16)26-24(27)23-18-9-2-4-11-21(18)28-22-12-5-3-10-19(22)23/h2-14,23H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVLBIYLYQMBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
The xanthene core can be synthesized separately through the Friedel-Crafts alkylation of resorcinol with phthalic anhydride, followed by cyclization. The final step involves coupling the thiazole derivative with the xanthene derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the coupling reactions. Solvent recycling and purification steps would also be crucial to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the xanthene core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Its potential pharmacological activities, such as antimicrobial or anticancer properties, are of significant interest.
Industry: The compound can be used in the development of dyes, pigments, and other materials due to its aromatic structure.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The xanthene core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Key Observations:
Core Structure Variability: The xanthene core (target compound) vs. indenoquinoline (TFM-4AS-1) or tetrahydrocarbazole (patent derivatives) alters electronic properties and steric bulk. Xanthene’s oxygen atom may enhance solubility compared to nitrogen-containing carbazoles . Carbazole derivatives (e.g., N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline) exhibit strong intermolecular hydrogen bonding (N–H⋯O), which could improve crystallinity but reduce bioavailability compared to xanthene-based compounds .
Substituent Impact: The 2-methylthiazole group in the target compound and MTEP suggests a role in target engagement (e.g., mGluR5 antagonism in MTEP ). However, the ethynyl linker in MTEP vs. direct phenyl linkage in the target compound may affect binding kinetics. Cyano (N-(4-cyanophenyl) analogue) vs.
Functional Group Differences :
Key Observations:
- In contrast, MTEP’s alkyne synthesis is more straightforward .
- Spectroscopic Characterization: Xanthene-carboxamides exhibit diagnostic IR peaks at ~1680 cm⁻¹ (C=O stretch), while tetrahydrocarbazoles show similar amide signals but distinct aromatic proton shifts in NMR .
Biological Activity
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a thiazole ring and a xanthene core. The thiazole moiety contributes to its biological activity, while the xanthene structure is known for its fluorescent properties. The compound's chemical structure can be represented as follows:
| IUPAC Name | This compound |
|---|---|
| CAS Number | 887198-60-9 |
| Molecular Formula | CHNOS |
| Molecular Weight | 410.47 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Thiazole Ring Formation : This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Xanthene Core Synthesis : The xanthene structure is synthesized via Friedel-Crafts alkylation of resorcinol with phthalic anhydride, followed by cyclization.
- Coupling Reaction : The final step involves the formation of an amide bond between the thiazole derivative and the xanthene derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines by intercalating with DNA and disrupting essential cellular processes.
Mechanism of Action :
- DNA Intercalation : The xanthene core intercalates into DNA, leading to structural alterations that disrupt replication and transcription.
- Enzyme Inhibition : The thiazole ring may inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both gram-positive and gram-negative bacteria.
Case Studies
- Study on Anticancer Activity :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). The compound induced apoptosis through a caspase-dependent pathway.
- Antimicrobial Evaluation :
- In vitro testing against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate antibacterial activity.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while other xanthene derivatives like fluorescein are primarily used as dyes, this compound shows enhanced biological activity due to its unique structural features.
| Compound | Type | Biological Activity |
|---|---|---|
| Fluorescein | Xanthene Dye | Primarily used for imaging |
| Rhodamine | Xanthene Dye | Fluorescent marker |
| This Compound | Xanthene-Thiazole | Anticancer and antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
